molecular formula C6H5F3N2O B2639269 4-Amino-6-(trifluoromethyl)pyridin-3-ol CAS No. 1643140-20-8

4-Amino-6-(trifluoromethyl)pyridin-3-ol

Cat. No.: B2639269
CAS No.: 1643140-20-8
M. Wt: 178.114
InChI Key: KMDNVZAJIZHVKS-UHFFFAOYSA-N
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Description

4-Amino-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol It is characterized by the presence of an amino group at the 4th position, a trifluoromethyl group at the 6th position, and a hydroxyl group at the 3rd position on a pyridine ring

Scientific Research Applications

4-Amino-6-(trifluoromethyl)pyridin-3-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Future Directions

Trifluoromethylpyridines, including “4-Amino-6-(trifluoromethyl)pyridin-3-ol”, are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(trifluoromethyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) at elevated temperatures (130°C) for 24 hours . The reaction mixture is then cooled to room temperature to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 4-Amino-6-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with target molecules, affecting the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-(trifluoromethyl)pyridin-3-ol include:

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 6th position enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-6-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-3(10)4(12)2-11-5/h1-2,12H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDNVZAJIZHVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643140-20-8
Record name 4-amino-6-(trifluoromethyl)pyridin-3-ol
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